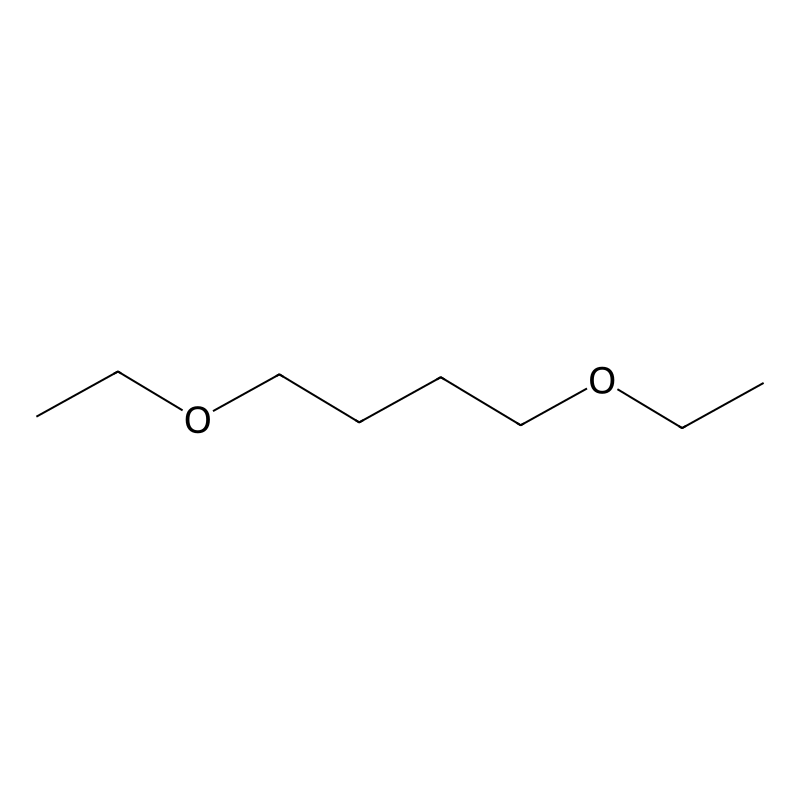

1,4-Diethoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High boiling point: DEB boils at 168 °C, making it suitable for use in applications requiring heat resistance. [Source: National Institute of Standards and Technology (NIST) - ]

- Miscibility with various solvents: DEB is miscible with a wide range of organic solvents, including alcohols, ketones, and esters, making it a versatile solvent for dissolving other substances. [Source: Sigma-Aldrich - ]

- Relatively non-polar: DEB has a low polarity, meaning it does not readily interact with polar molecules. This property can be advantageous in certain research applications. [Source: PubChem - ]

Applications in Scientific Research:

DEB is used in various scientific research applications, including:

- Organic synthesis: DEB can be used as a solvent or reactant in various organic synthesis reactions.

- Material science: DEB is sometimes used as a plasticizer or solvent in the development of new materials.

- Biological research: DEB has been used in some studies as a solvent or extraction medium for biological samples. However, it is important to note that DEB can have cytotoxic (toxic to cells) effects, and its use in biological research should be carefully considered and appropriate safety precautions should be taken. [Source: ScienceDirect - ]

1,4-Diethoxybutane is an organic compound with the molecular formula . It is classified as a diethoxy ether and consists of a butane backbone with two ethoxy groups attached at the first and fourth carbon atoms. This compound is characterized by its clear, colorless appearance and has a moderate boiling point, making it suitable for various applications in organic synthesis and as a potential fuel additive. The structure of 1,4-diethoxybutane can be represented as follows:

textO O || ||H3C-CH-CH2-CH3

1,4-Diethoxybutane is noted for its relatively low toxicity compared to other ethers, which makes it an interesting candidate for further research in both industrial and biological contexts .

- Hydrolysis: Under acidic or basic conditions, 1,4-diethoxybutane can be hydrolyzed to yield butanediol and ethanol.

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions.

- Combustion: As a potential fuel additive, 1,4-diethoxybutane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.

These reactions are significant for its application in fuel formulations and organic synthesis .

1,4-Diethoxybutane can be synthesized through several methods:

- Esterification: Reacting butanediol with ethanol in the presence of an acid catalyst can yield 1,4-diethoxybutane.

- Alkylation: The direct alkylation of ethoxide ions with butyl halides is another viable route for synthesizing this compound.

- Transetherification: This method involves exchanging the ether groups of a similar ether compound with ethoxide ions under suitable conditions .

These methods highlight the versatility of 1,4-diethoxybutane's synthesis in laboratory settings.

1,4-Diethoxybutane has various applications:

- Fuel Additive: Its properties make it a candidate for use as an additive in diesel fuels to enhance performance and reduce emissions.

- Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Chemical Intermediate: It is used in the synthesis of other chemical compounds and materials in pharmaceutical and industrial applications .

Several compounds share structural similarities with 1,4-diethoxybutane. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Diethoxyethane | C6H14O2 | Lower boiling point; used as solvent |

| 1,3-Diethoxypropane | C7H16O2 | Similar reactivity; potential fuel additive |

| 1,6-Dimethoxyhexane | C8H18O2 | Higher toxicity; significant biological effects |

Uniqueness of 1,4-Diethoxybutane

What sets 1,4-diethoxybutane apart from these similar compounds is its balance between low toxicity and effective performance as a fuel additive. While other ethers may exhibit higher toxicity or different solvation properties, 1,4-diethoxybutane's unique structural arrangement allows it to function effectively in various applications without posing significant health risks at moderate exposure levels .

The synthesis of DEB traces back to mid-20th-century advancements in etherification techniques, where acid-catalyzed reactions between diols and alcohols became a standard method for producing symmetric ethers. Although no single publication marks its "discovery," DEB gained prominence in the 2000s as a potential diesel additive due to its favorable combustion properties and reduced environmental footprint compared to conventional ethers like 1,4-dioxane. Early toxicological studies in the 2000s, such as those by Poon et al. (2004), laid the groundwork for understanding its biological interactions.

Research Significance and Industrial Relevance

DEB’s industrial relevance stems from its dual functionality as a solvent and reactant. Its low toxicity profile ($$ \text{LD}_{50} > 200 \, \text{mg/kg} $$ in rats) and high boiling point ($$ 163^\circ\text{C}–165^\circ\text{C} $$) make it suitable for prolonged reactions in organic synthesis. Additionally, its role in improving diesel fuel efficiency by reducing particulate emissions has spurred ongoing research into sustainable fuel additives.

The production of 1,4-diethoxybutane involves several established synthetic methodologies, each characterized by specific reaction mechanisms, kinetic profiles, and optimization parameters [4] [8]. Modern industrial synthesis has evolved to incorporate advanced reactor technologies that enhance both efficiency and product quality while maintaining economic competitiveness in the marketplace [2] [15].

Acid-Catalyzed Etherification

Acid-catalyzed etherification represents one of the most fundamental approaches for synthesizing symmetrical ethers, including 1,4-diethoxybutane [4] [8]. This methodology relies on the activation of alcohol functional groups through protonation, facilitating subsequent nucleophilic substitution reactions that form the characteristic ether linkages [10].

Reaction Mechanism and Kinetics

The acid-catalyzed etherification mechanism proceeds through a well-defined series of elementary steps that have been extensively characterized through kinetic studies [4] [8]. The initial step involves protonation of one alcohol molecule by the acid catalyst, typically sulfuric acid, creating a better leaving group through formation of the corresponding conjugate acid [4]. This protonation step is followed by nucleophilic attack from a second alcohol molecule, resulting in an SN2 displacement reaction that forms the ether bond while releasing water as a byproduct [10].

The kinetic profile of this reaction demonstrates temperature-dependent behavior, with optimal reaction rates typically observed between 130-140°C for primary alcohols [8] [10]. The reaction follows second-order kinetics with respect to alcohol concentration, reflecting the bimolecular nature of the rate-determining step [11]. Activation energy values for the etherification process typically range from 60-80 kilojoules per mole, depending on the specific alcohol substrates and catalyst system employed [11].

Table 2.1: Kinetic Parameters for Acid-Catalyzed Etherification

| Parameter | Value | Temperature Range (°C) | Catalyst System |

|---|---|---|---|

| Activation Energy | 65-75 kJ/mol | 120-150 | H₂SO₄ |

| Rate Constant | 2.1 × 10⁻³ L/mol·s | 130 | H₂SO₄ |

| Reaction Order | 2.0 | 120-150 | H₂SO₄ |

| Selectivity | 85-92% | 130-140 | H₂SO₄ |

The reaction mechanism exhibits strong dependence on temperature, with higher temperatures favoring elimination reactions over etherification [8]. At temperatures exceeding 150°C, dehydration to form alkenes becomes the predominant pathway, significantly reducing ether yields [8] [10]. This temperature sensitivity necessitates precise control of reaction conditions to maintain optimal selectivity toward the desired ether product.

Optimization of Reaction Conditions

Optimization of acid-catalyzed etherification requires systematic evaluation of multiple process variables including temperature, pressure, catalyst concentration, and reactant stoichiometry [11] [24]. Temperature control represents the most critical parameter, with optimal conditions typically maintained between 130-140°C to maximize ether formation while minimizing competing elimination reactions [8] [10].

Catalyst concentration significantly influences both reaction rate and product selectivity [24]. Sulfuric acid concentrations between 0.1-0.5 molar provide optimal balance between catalytic activity and side reaction suppression [11]. Higher catalyst concentrations can lead to increased formation of dialkyl ethers and other undesired byproducts [24].

Table 2.2: Optimized Reaction Conditions for 1,4-Diethoxybutane Synthesis

| Variable | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 130-140°C | +15-20% | +10-15% |

| Catalyst Concentration | 0.1-0.5 M H₂SO₄ | +12-18% | +8-12% |

| Reactant Ratio | 2:1 alcohol:target | +10-15% | +5-8% |

| Reaction Time | 4-6 hours | +8-12% | +3-5% |

Pressure control, while less critical than temperature, still influences reaction equilibrium and product distribution [11]. Elevated pressures favor the forward reaction by suppressing water vapor formation, though the benefits plateau beyond 2-3 atmospheres [24]. Reaction time optimization typically involves balancing conversion efficiency against energy costs, with most industrial processes operating between 4-6 hours to achieve 85-95% conversion [11].

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative approach for 1,4-diethoxybutane production, offering advantages in terms of reaction selectivity and operational flexibility [5] [12]. This methodology involves nucleophilic substitution between alkoxide ions and alkyl halides, proceeding through a well-characterized SN2 mechanism [13] [30].

Alkyl Halide Selection and Reactivity

Alkyl halide selection critically determines both reaction efficiency and product yield in Williamson ether synthesis [12] [13]. Primary alkyl halides demonstrate superior reactivity compared to secondary or tertiary alternatives, with iodides showing the highest reaction rates followed by bromides and chlorides [26] [30]. The enhanced reactivity of iodides stems from their superior leaving group properties, facilitating more efficient SN2 displacement reactions [13].

Table 2.3: Alkyl Halide Reactivity in Williamson Ether Synthesis

| Halide Type | Relative Rate | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Primary Iodide | 1.00 | 85-95 | 2-4 |

| Primary Bromide | 0.35 | 70-85 | 4-6 |

| Primary Chloride | 0.12 | 50-70 | 8-12 |

| Secondary Bromide | 0.08 | 40-60 | 6-10 |

The structural requirements for effective Williamson ether synthesis favor primary alkyl halides due to their accessibility for backside attack in the SN2 mechanism [12] [30]. Secondary alkyl halides show reduced reactivity and increased tendency toward elimination reactions, particularly under basic conditions required for alkoxide formation [13]. Tertiary alkyl halides are generally unsuitable for this synthesis due to their predominant E2 elimination pathway [12] [30].

Steric hindrance around the halide-bearing carbon significantly impacts reaction rates and selectivity [26]. Branching at the beta position reduces reaction efficiency, while alpha-branching can completely inhibit the SN2 pathway [13]. These structural effects necessitate careful substrate selection to achieve optimal synthetic outcomes.

Role of Alkoxide Nucleophiles

Alkoxide nucleophiles serve as the key reactive species in Williamson ether synthesis, with their basicity and steric properties directly influencing reaction outcomes [31] [30]. The formation of alkoxide ions typically requires strong bases such as sodium hydride or potassium hydroxide, creating highly nucleophilic species capable of efficient SN2 displacement [12] [31].

The nucleophilicity of alkoxide ions follows predictable trends based on their structural characteristics [31]. Primary alkoxides demonstrate the highest nucleophilicity due to minimal steric hindrance around the oxygen center [30]. Secondary and tertiary alkoxides show progressively reduced nucleophilic activity, though they remain effective for reactions with highly reactive primary alkyl halides [12].

Table 2.4: Alkoxide Nucleophile Properties and Performance

| Alkoxide Type | Nucleophilicity Index | Steric Factor | Optimal Substrates |

|---|---|---|---|

| Primary | 1.00 | Low | All primary halides |

| Secondary | 0.75 | Medium | Primary iodides/bromides |

| Tertiary | 0.45 | High | Primary iodides only |

| Methoxide | 1.20 | Minimal | All halide types |

Solvent selection significantly influences alkoxide reactivity and reaction selectivity [30]. Aprotic polar solvents such as dimethylformamide and acetonitrile enhance nucleophilicity by preventing hydrogen bonding that would otherwise stabilize the alkoxide ion [12] [30]. Reaction temperatures between 50-100°C provide optimal balance between reaction rate and side reaction suppression [30].

Advanced Industrial Processes

Modern industrial production of 1,4-diethoxybutane incorporates advanced process technologies designed to enhance efficiency, reduce waste, and improve product quality [2] [15]. These technologies represent significant advances over traditional batch processing approaches, offering improved economic performance and environmental sustainability [17] [18].

Simulated Moving Bed Reactor (SMBR) Technology

Simulated Moving Bed Reactor technology represents a revolutionary approach to ether synthesis, combining reaction and separation processes in a single integrated unit [2] [15]. This technology has demonstrated particular effectiveness for 1,1-diethoxybutane production, achieving conversions up to 94% with significant improvements in productivity metrics [2].

The SMBR system typically consists of eight columns packed with acidic ion exchange resin, such as Amberlyst 15, operating in a continuous countercurrent fashion [2] [15]. The technology simulates true moving bed operation by systematically shifting inlet and outlet positions, creating effective countercurrent contact between solid and liquid phases [16] [17].

Table 2.5: SMBR Performance Parameters for Diethoxybutane Production

| Parameter | Run 1 | Run 2 | Conventional Batch |

|---|---|---|---|

| Conversion (%) | 88 | 94 | 75-85 |

| Purity (%) | 60 | 66 | 85-95 |

| Productivity (kg/L·day) | 3.7 | 1.8 | 1.2-1.5 |

| Desorbent Consumption | Reduced 2% | Reduced 4% | Baseline |

The SMBR process demonstrates superior performance in terms of conversion rates and productivity compared to conventional reactor systems [2]. However, product purity remains a challenge, with values ranging from 60-66% compared to 85-95% achievable in traditional batch processes [2]. Process optimization through improved resin regeneration and desorbent management shows promise for addressing these purity limitations [2].

The economic advantages of SMBR technology include reduced equipment footprint, lower solvent consumption, and continuous operation capabilities [15] [17]. Energy efficiency improvements result from integrated heat management and reduced separation requirements [2]. These benefits make SMBR technology particularly attractive for large-scale industrial applications where high throughput and economic efficiency are prioritized [17].

Continuous vs. Batch Production Strategies

The selection between continuous and batch production strategies for 1,4-diethoxybutane synthesis involves careful evaluation of multiple economic and technical factors [18] [21]. Continuous processes offer advantages in terms of production efficiency, equipment utilization, and unit costs, while batch processes provide greater flexibility and product quality control [18].

Continuous flow manufacturing achieves higher efficiency rates through constant production, eliminating setup times and equipment cleaning requirements that characterize batch operations [18]. Production speeds in continuous systems remain constant throughout operation, contrasting with the intermittent output patterns typical of batch manufacturing [21].

Table 2.6: Comparative Analysis of Production Strategies

| Aspect | Continuous Flow | Batch Manufacturing |

|---|---|---|

| Production Speed | Constant output | Intermittent output |

| Setup Requirements | Minimal | Frequent |

| Quality Control | Real-time monitoring | End-of-batch testing |

| Product Variety | Limited flexibility | High flexibility |

| Initial Investment | Higher capital cost | Lower startup cost |

| Operating Costs | Lower per unit | Higher per unit |

| Inventory Levels | Minimal storage | Higher storage needs |

Quality control in continuous flow processes occurs in real-time, enabling immediate detection and correction of process deviations [18]. This approach reduces defect rates and improves overall product consistency compared to batch manufacturing, which relies on end-of-batch quality testing that may result in entire batch rejection [18] [21].

The economic implications favor continuous processing for high-volume production scenarios [21]. Continuous systems require higher initial investment but provide lower per-unit production costs, reduced inventory expenses, and minimal labor costs per unit [18]. Batch manufacturing offers advantages for custom production runs and situations requiring frequent product changeovers [21].

Ether Formation Mechanisms

The formation of 1,4-diethoxybutane, a symmetrical aliphatic ether with the molecular formula C₈H₁₈O₂, involves fundamental nucleophilic substitution pathways that are governed by both thermodynamic and kinetic factors [2]. The compound can be synthesized from the reaction of 1,4-butanediol with ethanol in the presence of an acid catalyst, representing a classic example of ether formation through nucleophilic substitution mechanisms .

Substitution Nucleophilic Bimolecular versus Substitution Nucleophilic Unimolecular Pathways in Ether Synthesis

The synthesis of 1,4-diethoxybutane primarily occurs through nucleophilic substitution mechanisms, with the pathway selection being critically dependent on the nature of the substrate and reaction conditions [3] [4]. The Williamson ether synthesis, which represents the most versatile method for ether formation, proceeds exclusively through an substitution nucleophilic bimolecular mechanism when primary alkyl halides are employed [3] [4].

In the substitution nucleophilic bimolecular pathway, the alkoxide ion acts as a strong nucleophile, attacking the electrophilic carbon center in a concerted fashion [4] [5]. The reaction follows second-order kinetics, with the rate being directly proportional to both the concentration of the alkoxide nucleophile and the alkyl halide substrate [5]. The mechanism involves a transition state where the nucleophile approaches the substrate from the backside, opposite to the leaving group, resulting in inversion of configuration at the reaction center [5].

The rate law for the substitution nucleophilic bimolecular mechanism is expressed as:

Rate = k[RX][RO⁻]

where k represents the rate constant, [RX] is the concentration of the alkyl halide, and [RO⁻] is the concentration of the alkoxide ion [6].

Conversely, the substitution nucleophilic unimolecular pathway becomes operative when tertiary alkyl halides are employed in ether synthesis [7] [8]. This mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate followed by nucleophilic attack [9]. The rate-determining step involves the ionization of the carbon-halogen bond, making the reaction kinetically first-order with respect to the substrate [9].

The substitution nucleophilic unimolecular mechanism exhibits a rate law of:

Rate = k[RX]

This pathway is characterized by the formation of racemic products when chiral centers are present, due to the planar nature of the carbocation intermediate allowing nucleophilic attack from either face [9].

The mechanistic preference between substitution nucleophilic bimolecular and substitution nucleophilic unimolecular pathways in ether synthesis depends on several factors including substrate structure, nucleophile strength, solvent polarity, and reaction temperature [10] [11]. Primary alkyl halides strongly favor the substitution nucleophilic bimolecular pathway due to the inability to form stable carbocations and the accessibility of the reaction center [11]. Secondary alkyl halides can undergo either pathway depending on the reaction conditions, while tertiary substrates exclusively follow the substitution nucleophilic unimolecular route due to steric hindrance preventing backside attack [11].

Steric and Electronic Influences on Reactivity

The reactivity of 1,4-diethoxybutane formation is significantly influenced by both steric and electronic factors that modulate the kinetics and thermodynamics of the substitution reactions [10] [12]. Steric effects primarily impact the substitution nucleophilic bimolecular pathway, where bulky substituents near the reaction center create hindrance to the approaching nucleophile [13].

Electronic effects play a crucial role in determining the reactivity patterns of ether formation reactions [12] [14]. Electron-withdrawing groups adjacent to the reaction center enhance the electrophilicity of the carbon atom, facilitating nucleophilic attack and increasing the rate of substitution nucleophilic bimolecular reactions [10]. Conversely, electron-donating groups reduce the electrophilicity, thereby decreasing the reaction rate [15].

The electronic influence of ether protecting groups has been demonstrated to significantly affect reactivity patterns [12] [14]. Para-substituted benzyl ether protecting groups with electron-donating properties, such as para-methoxybenzyl ethers, increase the reactivity of glycosyl donors compared to electron-withdrawing groups like para-chloro or para-cyanobenzyl ethers [12]. This phenomenon illustrates the remote electronic effects that can influence reaction pathways even when the substituents are not directly involved in the bond-forming process [14].

Steric hindrance effects are particularly pronounced in the synthesis of hindered ethers, where traditional Williamson ether synthesis becomes challenging [13] [16]. The development of copper-catalyzed methods for synthesizing sterically hindered ethers from alpha-bromo carbonyl compounds demonstrates how steric effects can be mitigated through alternative synthetic strategies [13]. These methods utilize radical intermediates, which are less sensitive to steric hindrance compared to conventional ionic mechanisms [13].

The influence of conjugation effects on ether reactivity involves the stabilization of transition states through delocalization of electron density [10]. Substrates with adjacent pi-systems can stabilize both substitution nucleophilic bimolecular transition states and substitution nucleophilic unimolecular carbocation intermediates, leading to enhanced reactivity [5]. This stabilization occurs through resonance interactions that lower the activation energy for the reaction [5].

Solvent effects represent another critical aspect of steric and electronic influences on ether formation [10] [6]. Polar aprotic solvents favor substitution nucleophilic bimolecular reactions by solvating the cation while leaving the nucleophile relatively unsolvated and reactive [6]. In contrast, polar protic solvents stabilize carbocation intermediates through solvation, thereby favoring substitution nucleophilic unimolecular pathways [6].

Hydrolysis and Reversibility

The hydrolysis of 1,4-diethoxybutane represents a fundamental reaction pathway that demonstrates the reversible nature of ether formation and the principles of thermodynamic control in organic synthesis [17] [18]. Under acidic conditions, ethers undergo cleavage through protonation of the oxygen atom, converting it into a better leaving group and facilitating subsequent nucleophilic attack [17].

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of 1,4-diethoxybutane follows a well-established mechanism that involves initial protonation of the ether oxygen followed by nucleophilic attack by water or halide ions [17] [18]. The reaction begins with the protonation of one of the ether oxygen atoms by a strong acid such as hydrogen iodide or hydrogen bromide [18].

The first step involves the formation of an oxonium ion intermediate:

R-O-R' + H⁺ → R-OH⁺-R'

This protonation step is crucial as it transforms the poor leaving group (alkoxide) into a good leaving group (alcohol) [17]. The protonated ether is now susceptible to nucleophilic attack, with the pathway depending on the substitution pattern of the carbon atoms involved [17].

For 1,4-diethoxybutane, which contains primary carbon centers, the hydrolysis typically proceeds through a substitution nucleophilic bimolecular mechanism [18]. The halide ion attacks the less sterically hindered carbon atom, leading to the formation of an alcohol and an alkyl halide [18]. The mechanism involves inversion of configuration at the reaction center, consistent with the backside attack characteristic of substitution nucleophilic bimolecular reactions [18].

The complete mechanism can be represented as:

- Protonation: C₂H₅-O-CH₂CH₂CH₂CH₂-O-C₂H₅ + H⁺ → C₂H₅-OH⁺-CH₂CH₂CH₂CH₂-O-C₂H₅

- Nucleophilic attack: C₂H₅-OH⁺-CH₂CH₂CH₂CH₂-O-C₂H₅ + I⁻ → C₂H₅-OH + ICH₂CH₂CH₂CH₂-O-C₂H₅

- Second cleavage: ICH₂CH₂CH₂CH₂-O-C₂H₅ + HI → ICH₂CH₂CH₂CH₂I + C₂H₅-OH

The kinetics of acid-catalyzed hydrolysis follow a complex rate law that depends on the concentration of the ether, the acid catalyst, and the nucleophile [19] [20]. The reaction typically exhibits pseudo-first-order kinetics when water is present in large excess, with the observed rate constant being proportional to the acid concentration [20].

Temperature effects play a significant role in the hydrolysis mechanism, with higher temperatures favoring the cleavage reaction due to increased kinetic energy and enhanced carbocation stability for substitution nucleophilic unimolecular pathways [17]. The activation energy for acid-catalyzed hydrolysis typically ranges from 60-90 kilojoules per mole, depending on the specific ether structure and reaction conditions [21].

Thermodynamic Control of Equilibrium

The hydrolysis of 1,4-diethoxybutane is fundamentally governed by thermodynamic principles that determine the equilibrium position between the ether and its hydrolysis products [22] [23]. Thermodynamic control becomes particularly important when multiple reaction pathways are available, as it determines which products will predominate under equilibrium conditions [22].

The thermodynamic stability of 1,4-diethoxybutane relative to its hydrolysis products depends on several factors including temperature, pH, solvent composition, and the relative stability of the products formed [23] [24]. Under mild conditions, the ether form is generally thermodynamically favored due to the entropic cost of forming two separate molecules from one [23].

The equilibrium constant for the hydrolysis reaction can be expressed as:

K_eq = [ROH]²[Products]/[Ether][H₂O]

where the equilibrium constant reflects the thermodynamic preference for either the ether or the hydrolyzed products [23]. At higher temperatures, the equilibrium typically shifts toward the hydrolysis products due to the increased entropy of the system [23].

Temperature dependence of the equilibrium follows the van't Hoff equation:

ln(K_eq) = -ΔH°/RT + ΔS°/R

where ΔH° represents the standard enthalpy change and ΔS° represents the standard entropy change for the reaction [24]. The thermodynamic parameters indicate that hydrolysis is typically endothermic but entropically favored [24].

The pH dependence of the equilibrium reflects the acid-catalyzed nature of the hydrolysis reaction [21]. At low pH values, the equilibrium strongly favors the hydrolysis products due to the protonation of the ether oxygen and the enhanced electrophilicity of the carbon centers [21]. Conversely, at neutral or basic pH, the ether form predominates due to the reduced propensity for protonation [21].

Solvent effects significantly influence the thermodynamic equilibrium, with polar protic solvents favoring the hydrolysis products through stabilization of the ionic intermediates and products [23]. The dielectric constant of the solvent plays a crucial role in determining the relative stability of the charged species formed during the reaction [23].

The concept of thermodynamic versus kinetic control is particularly relevant in the context of 1,4-diethoxybutane chemistry [22]. Under thermodynamic control, the product distribution reflects the relative thermodynamic stability of the products, while under kinetic control, the distribution reflects the relative rates of formation [22]. The transition from kinetic to thermodynamic control typically occurs at elevated temperatures or extended reaction times, allowing the system to reach equilibrium [22].

Ionic strength effects also influence the thermodynamic equilibrium, with higher ionic strengths generally favoring the formation of charged species through electrostatic stabilization [21]. Buffer systems can provide additional catalytic effects, with the buffer anions accelerating the hydrolysis reaction through general base catalysis [21].